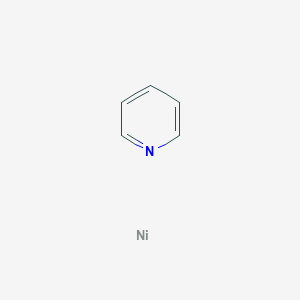
Nickel--pyridine (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nickel–pyridine (1/1) is a coordination complex where nickel is bonded to pyridine, a six-membered aromatic heterocycle containing nitrogen. Pyridine acts as a ligand, coordinating to the nickel ion through its nitrogen atom. This compound is of significant interest due to its stability and versatility in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nickel–pyridine complexes can be synthesized through the reaction of nickel salts with pyridine in organic solvents. For instance, combining nickel chloride with pyridine in an organic solvent like ethanol can yield the desired complex . The reaction is typically carried out under ambient conditions, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: Industrial production of nickel–pyridine complexes often involves similar methods but on a larger scale. The process may include additional steps for purification and quality control to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Nickel–pyridine complexes undergo various chemical reactions, including:
Oxidation and Reduction: These complexes can participate in redox reactions, where the nickel ion changes its oxidation state.
Substitution Reactions: Pyridine ligands can be substituted by other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents like sodium borohydride and hydrazine are often used.
Substitution: Ligands such as phosphines and amines can replace pyridine under appropriate conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel oxides, while substitution reactions can produce a variety of nickel-ligand complexes .
Scientific Research Applications
Nickel–pyridine complexes have a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which nickel–pyridine complexes exert their effects involves coordination chemistry. The nickel ion can interact with various substrates through its coordination sites, facilitating chemical transformations. In biological systems, these complexes may interact with biomolecules, affecting their function and activity .
Comparison with Similar Compounds
Nickel–bipyridine: Another nickel complex with bipyridine as the ligand.
Nickel–phenanthroline: A complex where phenanthroline acts as the ligand.
Nickel–terpyridine: A complex with terpyridine as the ligand.
Uniqueness: Nickel–pyridine complexes are unique due to the simplicity and versatility of pyridine as a ligand. Pyridine’s ability to stabilize various oxidation states of nickel and its ease of substitution make these complexes particularly valuable in both research and industrial applications .
Properties
CAS No. |
568550-22-1 |
|---|---|
Molecular Formula |
C5H5NNi |
Molecular Weight |
137.79 g/mol |
IUPAC Name |
nickel;pyridine |
InChI |
InChI=1S/C5H5N.Ni/c1-2-4-6-5-3-1;/h1-5H; |
InChI Key |
SSDIIKNSUCERSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC=C1.[Ni] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


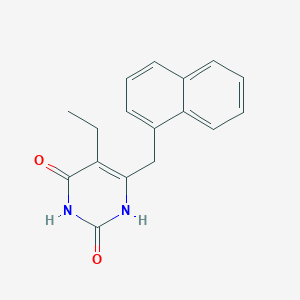

![5-[5-(Methanesulfonyl)-1-methyl-1H-pyrazol-4-yl]-2-methyl-2H-tetrazole](/img/structure/B12576127.png)
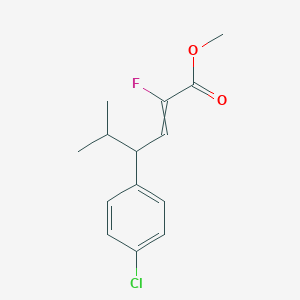
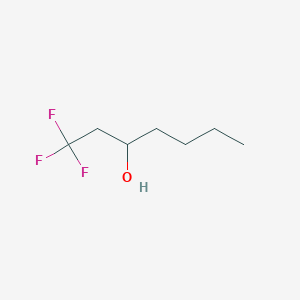
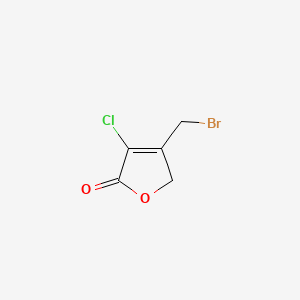
![1,7-Dioxaspiro[5.5]undecane, 2-methyl-8-propyl-, (2S,6R,8S)-](/img/structure/B12576137.png)
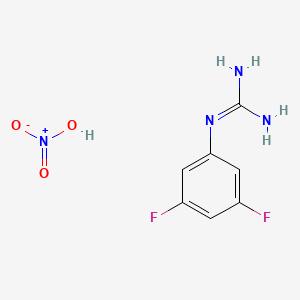
![Benzenemethanamine, N-[(1R)-1-cyclohexyl-3-butenyl]-](/img/structure/B12576152.png)
![2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1,1-dimethyl-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B12576154.png)
![Silane, [[3-(3-fluorophenyl)-1-cyclohexen-1-yl]oxy]trimethyl-](/img/structure/B12576160.png)
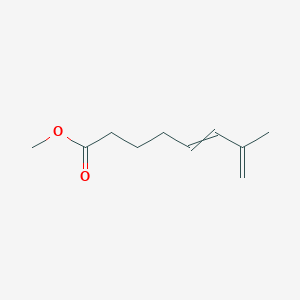
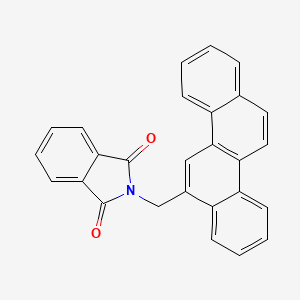
![N-[(2-Hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]glycyl-L-phenylalanine](/img/structure/B12576183.png)
